

# Synergistic Effects of Novel Anticancer Agents with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |  |
|----------------------|----------------------|-----------|--|--|--|
| Compound Name:       | Anticancer agent 109 |           |  |  |  |
| Cat. No.:            | B12389318            | Get Quote |  |  |  |

The landscape of cancer treatment is rapidly evolving, with a significant shift towards combination therapies that leverage the immune system to fight malignancies. This guide provides a comparative overview of several investigational anticancer agents, each designated with the number "109" in various research and development contexts. These agents, with their diverse mechanisms of action, are being explored for their potential synergistic effects when combined with immunotherapy. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data, detailed experimental protocols, and visual representations of key biological pathways and experimental designs.

Due to the distinct nature of each "Anticancer Agent 109," this guide will present a series of individual assessments rather than a direct head-to-head comparison. Each section will focus on a specific agent, detailing its mechanism of action, preclinical and clinical evidence of synergy with immunotherapy, and the experimental methodologies used to generate these findings.

# AUR-109: A Spectrum-Selective Tyrosine Kinase Inhibitor

AUR-109 is an orally bioavailable, clinical-stage receptor tyrosine kinase (RTK) inhibitor. It targets proangiogenic and oncogenic pathways by inhibiting RTKs such as DDR1, FGFR, VEGFR, PDGFR, and RET.[1] The rationale for combining AUR-109 with immunotherapy stems from its potential to modulate the tumor immune microenvironment. For instance, DDR1



inhibition can alter the extracellular matrix, potentially increasing immune cell infiltration, while FGFR inhibition can decrease PD-L1 expression and VEGFR inhibition can reduce the population of regulatory T cells (Tregs).[1]

## Preclinical Synergistic Effects with PD-1 Blockade

Preclinical studies in a Renca subcutaneous tumor model have shown that AUR-109 treatment leads to an increase in total and CD4+ T cells, with a higher ratio of total T cells to Tregs, suggesting a shift towards an effector T cell phenotype.[1] In tumor-infiltrating lymphocytes (TILs), AUR-109 treatment was associated with decreased expression of PD-1 and PD-L1, and a concurrent increase in IFN-y expression on CD8+ T cells and NK cells.[1] These findings indicate a significant immune activation within the tumor microenvironment, providing a strong rationale for combination with PD-1 blockade.[1]

## **Clinical Development**

AUR-109 is currently being evaluated in a Phase II clinical trial for patients with colorectal, ovarian, and renal cancers who have received at least two prior lines of systemic therapy. While this trial is evaluating AUR-109 as a monotherapy at different dose levels, the preclinical data suggests that future clinical investigations will likely explore its combination with immune checkpoint inhibitors.

## **Experimental Protocols**

In Vivo Tumor Models:

- Animal Model: Renca subcutaneous tumor model.
- Treatment: Administration of AUR-109 as a single agent.
- Analysis: Immune cell populations in the blood and tumor microenvironment were analyzed by FACS. Anti-tumor efficacy was analyzed in both subcutaneous and orthotopic Renca syngeneic tumor models.

## **Signaling Pathway and Experimental Workflow**





Click to download full resolution via product page

Caption: AUR-109 inhibits multiple RTKs to modulate the tumor microenvironment and enhance anti-tumor immunity.

## **AK109: An Anti-VEGFR2 Antibody**

AK109 is a fully human monoclonal antibody that specifically targets VEGFR2, a key mediator of angiogenesis. By blocking the VEGF/VEGFR2 signaling pathway, AK109 aims to inhibit tumor growth by preventing the formation of new blood vessels, as well as inhibiting endothelial cell migration and proliferation. The combination of anti-angiogenic agents with immune checkpoint inhibitors is a clinically validated strategy that can have synergistic effects.

## **Clinical Synergistic Potential**

A first-in-human Phase I study of AK109 in patients with advanced solid tumors demonstrated manageable safety and promising anti-tumor activity as a monotherapy. Based on these results, two Phase II studies are currently underway to evaluate the efficacy of AK109 in combination with AK104, an anti-PD-1/CTLA-4 bispecific antibody, in various solid tumors. This combination strategy is designed to simultaneously target tumor angiogenesis and suppress immune checkpoints, potentially leading to a more robust and durable anti-tumor response.

### **Clinical Trial Data**



| Trial ID    | Phase | Treatment<br>Arms    | Key Efficacy<br>Endpoints<br>(Monotherapy) | Status    |
|-------------|-------|----------------------|--------------------------------------------|-----------|
| NCT04547205 | 1     | AK109<br>monotherapy | ORR: 10.0%,<br>DCR: 62.5%                  | Completed |
| NCT05142423 | II    | AK109 + AK104        | Efficacy in multiple solid tumors          | Ongoing   |
| NCT04982276 | II    | AK109 + AK104        | Efficacy in multiple solid tumors          | Ongoing   |

## **Experimental Protocols**

Phase I Clinical Trial (NCT04547205):

- Patient Population: Patients with advanced or metastatic solid tumors.
- Treatment: AK109 administered intravenously.
- Endpoints: Primary endpoints included safety and tolerability. Secondary endpoints included pharmacokinetic profile and preliminary anti-tumor activity (ORR, DCR).

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Clinical development pathway of AK109 from monotherapy to combination with immunotherapy.

## **AMY109: An Anti-Interleukin-8 Monoclonal Antibody**

AMY109 is a humanized anti-interleukin-8 (IL-8) monoclonal antibody. IL-8 is a chemokine that can contribute to an immunosuppressive tumor microenvironment and promote fibrosis. By



neutralizing IL-8, AMY109 is expected to reduce fibrosis and decrease the number of immunosuppressive cells within the tumor, thereby making the tumor microenvironment more permissive to the anti-tumor effects of immune checkpoint inhibitors.

## Clinical Synergistic Effects with PD-L1 Blockade

A multicenter, open-label, dose-escalation Phase I study evaluated the safety, pharmacokinetics, and clinical activity of AMY109 in combination with atezolizumab (an anti-PD-L1 antibody) in patients with previously treated advanced solid tumors. The combination was found to be well-tolerated with no new safety signals. Durable partial responses were observed in two out of 38 patients (one with uterocervical cancer and one with pancreatic cancer), suggesting potential synergistic activity.

**Clinical Trial Data** 

| Trial Phase | Treatment                | Number of Patients | Objective<br>Response<br>Rate (ORR) | Key Adverse<br>Events                                        |
|-------------|--------------------------|--------------------|-------------------------------------|--------------------------------------------------------------|
| I           | AMY109 +<br>Atezolizumab | 38                 | 5% (2 confirmed PRs)                | Grade 1-3<br>treatment-related<br>AEs in 55% of<br>patients. |

## **Experimental Protocols**

Phase I Clinical Trial:

- Patient Population: Patients with previously treated advanced solid tumors with an ECOG performance status of 0 or 1.
- Treatment: AMY109 (2-45 mg/kg) plus atezolizumab (1200 mg) administered intravenously every 3 weeks.
- Endpoints: Primary endpoints included dose-limiting toxicity, safety, and pharmacokinetics.
  Secondary endpoints included anti-tumor activity per RECIST 1.1.

## **Signaling Pathway**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Synergistic Effects of Novel Anticancer Agents with Immunotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389318#synergistic-effects-of-anticancer-agent-109-with-immunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com